molecular formula C21H17Cl2N3O4S B2361832 Ethyl 4-{3-[(2,3-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 478065-26-8

Ethyl 4-{3-[(2,3-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No.: B2361832
CAS No.: 478065-26-8
M. Wt: 478.34
InChI Key: NLMRHSQECKATRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{3-[(2,3-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thiazolopyrimidines and Related Compounds : The compound Ethyl 4-{3-[(2,3-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate is involved in the synthesis of various thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines. These compounds have been synthesized through reactions involving bromomalononitrile and various other reagents (Sherif et al., 1993).

  • Antimicrobial Activity Research : Some derivatives of this compound, specifically ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives, have been synthesized and investigated for their antimicrobial properties. These studies contribute to the understanding of the potential medical applications of these compounds (Vlasov et al., 2015).

  • Novel Fused Polyheterocyclic Systems Synthesis : The compound is also used in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These synthesized compounds are significant for their potential applications in various fields of chemistry and pharmacology (Bakhite et al., 2005).

Chemical Reactions and Mechanisms

  • Phosphine-Catalyzed Annulation : Research has demonstrated that this compound undergoes [4 + 2] annulation in the presence of an organic phosphine catalyst. This reaction is significant for the synthesis of tetrahydropyridines, which are important in various chemical syntheses (Zhu et al., 2003).

  • Microwave-Mediated Synthesis of Pyrimido[1,2-a]pyrimidines : The compound is used in the synthesis of novel pyrimido[1,2-a]pyrimidines under microwave irradiation and solvent-free conditions. This method represents an efficient and environmentally friendly approach to synthesizing these compounds (Eynde et al., 2001).

Properties

IUPAC Name

ethyl 4-[3-[(2,3-dichlorobenzoyl)amino]phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O4S/c1-3-29-20(28)15-11-24-21(31-2)26-19(15)30-13-7-4-6-12(10-13)25-18(27)14-8-5-9-16(22)17(14)23/h4-11H,3H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMRHSQECKATRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.